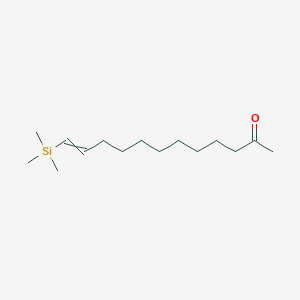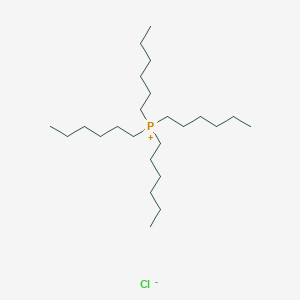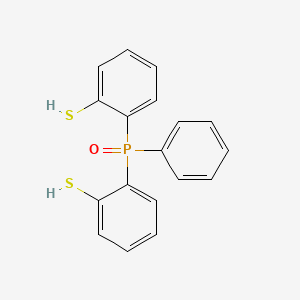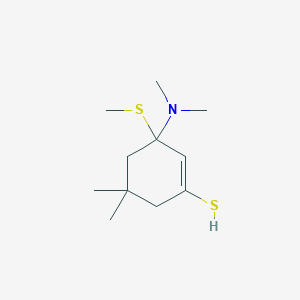
18,18-Dimethyl-5,8,11,14-tetraoxanonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18,18-Dimethyl-5,8,11,14-tetraoxanonadecane is an organic compound with the molecular formula C17H36O4. It is characterized by the presence of multiple ether linkages and two methyl groups attached to the 18th carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18,18-Dimethyl-5,8,11,14-tetraoxanonadecane typically involves the reaction of appropriate diols with dimethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification process. The reaction conditions include maintaining a temperature range of 60-80°C and ensuring an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compound .
Analyse Chemischer Reaktionen
Types of Reactions: 18,18-Dimethyl-5,8,11,14-tetraoxanonadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles replace the ether groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
18,18-Dimethyl-5,8,11,14-tetraoxanonadecane has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 18,18-Dimethyl-5,8,11,14-tetraoxanonadecane involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and interact with cellular receptors. These interactions lead to various biological effects, including inhibition of microbial growth and reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
2,5,8,11-Tetraoxanonadecane: Similar in structure but lacks the dimethyl groups at the 18th carbon.
18,18-Dimethyl-5,8,11,14-tetraoxanonadecane-2,17-dione: Contains additional carbonyl groups, making it more reactive in certain chemical reactions
Uniqueness: this compound is unique due to its specific arrangement of ether linkages and the presence of dimethyl groups, which confer distinct chemical and physical properties. These structural features make it particularly valuable in applications requiring stability and reactivity .
Eigenschaften
CAS-Nummer |
115702-75-5 |
|---|---|
Molekularformel |
C17H36O4 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]-4,4-dimethylpentane |
InChI |
InChI=1S/C17H36O4/c1-5-6-9-18-11-13-20-15-16-21-14-12-19-10-7-8-17(2,3)4/h5-16H2,1-4H3 |
InChI-Schlüssel |
NYAYBFZSCOPONI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOCCOCCCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)


![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)


![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)

![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
